molecular formula C8H14O4S2 B041750 Dimethyl 3,3'-dithiodipropionate CAS No. 15441-06-2

Dimethyl 3,3'-dithiodipropionate

Cat. No. B041750
CAS RN: 15441-06-2
M. Wt: 238.3 g/mol
InChI Key: OSZKBWPMEPEYFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 3,3'-dithiodipropionate often involves the base-promoted in situ generation of methyl acrylate from the compound itself, showcasing its versatility as a precursor for propionate moiety in the alkylation of indoles and other nitrogen heterocycles. This process highlights its utility in organic synthesis, particularly in the formation of 3-(heteroaryl-substituted) propionates with a mechanistic rationale supported by experimental data (Hamel & Girard, 2000).

Molecular Structure Analysis

Research into the molecular structure of Dimethyl 3,3'-dithiodipropionate-related compounds, such as dimethyl monothiocarbonate, provides insight into its conformational preferences and structural properties. Gas and crystal structure analyses reveal the molecule's conformation with synperiplanar orientation of both the C-S and the C-O single bonds relative to the C=O double bond, contributing to its chemical reactivity and applications (M. Erben et al., 2006).

Chemical Reactions and Properties

Dimethyl 3,3'-dithiodipropionate participates in various chemical reactions, including the base-promoted generation of methyl acrylate, serving as a versatile reactant for further chemical synthesis. Its reactivity with indoles and nitrogen heterocycles to form substituted propionates showcases its chemical properties and reactivity pattern (Hamel & Girard, 2000).

Scientific Research Applications

  • It is utilized for studying the oxidation of amino-containing disulfides by bromine and hydroxyl radicals (Elliot, McEachern, & Armstrong, 1981).

  • The compound plays a role in the preparation of metal complexes of dithiocarbazic acids and their derivatives (Haines & Louch, 1983).

  • It is involved in generating methyl acrylate, applicable to the alkylation of indoles and other nitrogen heterocycles to produce 3-(heteroaryl-substituted) propionates (Hamel & Girard, 2000).

  • Dimethyl 3,3'-dithiodipropionate is used as a starting molecule for the electrochemical polymerization of poly(3-methylthiophenes) with varying optical properties (Arbizzani et al., 1992).

  • It is identified as a potential chemotherapeutic agent for treating AIDS and other diseases (Lee, 2010).

  • The compound cross-links membrane proteins to hemoglobin and to each other in intact human erythrocytes (Wang & Richards, 1975).

  • It is a precursor of tetrathiafulvalene (TTF) derivative (Kim et al., 2000).

  • Dimethyl 3,3'-dithiodipropionate serves as a novel crosslinking agent for collagen, enhancing tensile strength and resistance to degradation (Charulatha & Rajaram, 1996).

  • The modified electrode of this compound is effective for the electroanalytical determination of dopamine in pharmaceutical formulations (Codognoto et al., 2007).

properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZKBWPMEPEYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065889
Record name Dimethyl 3,3'-dithiodipropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,3'-dithiodipropionate

CAS RN

15441-06-2
Record name Dimethyl 3,3′-dithiobis[propanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15441-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl 3,3'-dithiodipropionate
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Record name Propanoic acid, 3,3'-dithiobis-, dimethyl ester
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Record name Dimethyl 3,3'-dithiodipropionate
Source EPA DSSTox
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Record name Dimethyl 3,3'-dithiobispropionate
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Record name DIMETHYL 3,3'-DITHIODIPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
P Hamel, M Girard - The Journal of Organic Chemistry, 2000 - ACS Publications
In basic medium, dimethyl 3,3‘-dithiopropionate generates methyl acrylate, which serves in situ as a source of propionate moiety. This property was applied to the alkylation of indoles …
Number of citations: 10 pubs.acs.org
B Liu, X Zhang, Y Chen, Z Yao, Z Yang, D Gao… - Polymer …, 2015 - pubs.rsc.org
Biodegradable copolyesters bearing disulfide functional groups in the main chain have been successfully synthesized by lipase-catalyzed copolymerization of lactone with disulfide-…
Number of citations: 28 pubs.rsc.org
X Zhu, R Yang, W Gao, M Li - Fibers and Polymers, 2017 - Springer
Sulfur-modified chitosan hydrogel (SMCH) was successfully synthesized by grafting dimethyl 3,3′-dithiodipropionate onto chitosan and then crosslinking with N,N′-methylene …
Number of citations: 12 link.springer.com
C Luo, W Yang, W Qi, Z Chen, J Lin, X Bian, S He - Polymer Testing, 2022 - Elsevier
Epoxy (EP) vitrimer with excellent processing and recyclability is of great potential for industrial application. In this study, we prepared an EP vitrimer based on the low viscosity …
Number of citations: 7 www.sciencedirect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
B Wang, Z Li, X Liu, L Li, J Yu, S Li, G Guo, D Gao… - Materials, 2023 - mdpi.com
Intrinsic self-healing polymers via dynamic covalent bonds have been attracting extensive attention because of their repeatable self-healing property. Herein, a novel self-healing epoxy …
Number of citations: 1 www.mdpi.com
Y Chen, M Su, Y Li, J Gao, C Zhang… - … applied materials & …, 2017 - ACS Publications
We have designed and constructed novel multifunctional nanoparticle drug-delivery systems that are stable under physiological conditions and responsive to tumor-relevant pH and …
Number of citations: 44 pubs.acs.org
DE Bergstrom, P Beal, J Jenson… - The Journal of Organic …, 1991 - ACS Publications
Thioether-linked side chains can be created at C-5 of pyrimidine nucleosides via a palladium-mediated reaction of mercuratednucleosides with organic disulfides. 5-(Chloromercuri)-2'-…
Number of citations: 42 pubs.acs.org
TC Owen, JM Fayadh, JS Chen - The Journal of Organic …, 1973 - ACS Publications
Unsubstituted 10-, 11-, and 13-membered ring cyclic disulfide diamides result in good to excellent yieldsfrom reaction of ethylenediamine and trimethylenediamine with esters …
Number of citations: 9 pubs.acs.org
GA Miller, ED Weiler… - Journal of Heterocyclic …, 1971 - Wiley Online Library
Quantitative gas chromatographic analysis of the 3‐hydroxyisothiazole product distributions formed in the chlorine induced cyclization of 3,3′ ‐dithiodipropionamide and 3‐…
Number of citations: 18 onlinelibrary.wiley.com

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